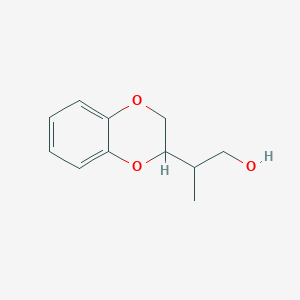
4-(4-Terc-butilfenoxi)-3-nitrobenzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde is an organic compound characterized by the presence of a tert-butyl group attached to a phenoxy ring, which is further connected to a nitrobenzaldehyde moiety
Aplicaciones Científicas De Investigación
4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary targets of 4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde are the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . These targets play a crucial role in the regulation of dopamine, a neurotransmitter that is involved in various brain functions, including motor control and reward .
Mode of Action
The compound acts as an antagonist to the H3R and an inhibitor to the MAO B . By blocking the H3R, it prevents the receptor from reducing the release of dopamine. On the other hand, by inhibiting MAO B, it prevents the breakdown of dopamine. Both actions result in an increase in dopamine levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde typically involves a multi-step process. One common method is the nitration of 4-(4-tert-butylphenoxy)benzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the meta position relative to the aldehyde group.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens can be introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens (e.g., chlorine, bromine), Lewis acids as catalysts.
Major Products Formed
Reduction: 4-(4-Tert-butylphenoxy)-3-aminobenzaldehyde.
Oxidation: 4-(4-Tert-butylphenoxy)-3-nitrobenzoic acid.
Substitution: Halogenated derivatives of 4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Tert-butylphenoxy)benzaldehyde: Lacks the nitro group, making it less reactive in redox reactions.
4-(4-Tert-butylphenoxy)-3-aminobenzaldehyde: Contains an amino group instead of a nitro group, which alters its chemical reactivity and biological activity.
4-(4-Tert-butylphenoxy)-3-nitrobenzoic acid:
Uniqueness
4-(4-Tert-butylphenoxy)-3-nitrobenzaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the same aromatic ring
Propiedades
IUPAC Name |
4-(4-tert-butylphenoxy)-3-nitrobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-17(2,3)13-5-7-14(8-6-13)22-16-9-4-12(11-19)10-15(16)18(20)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZJGTKCIXGAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
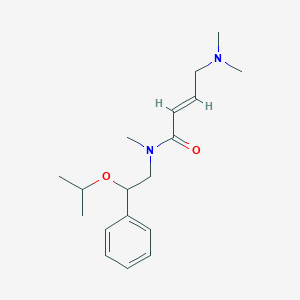
![N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-3,4-DIFLUOROBENZAMIDE](/img/structure/B2468620.png)
![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(piperidin-1-yl)methanone](/img/structure/B2468622.png)
![(2S)-7-hydroxy-3'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/new.no-structure.jpg)
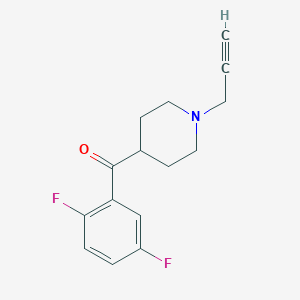
![N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE](/img/structure/B2468627.png)
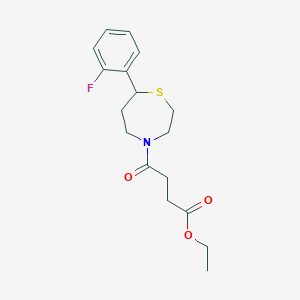
![2-Ethyl-5-((4-ethylphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2468629.png)
![4-chloro-N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2468630.png)
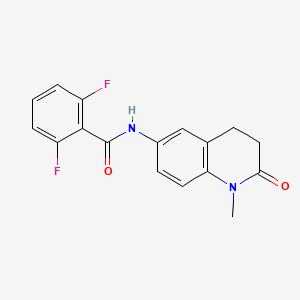
![3-[(2,6-difluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2468634.png)
